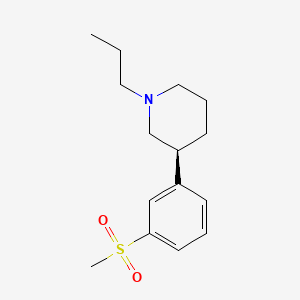

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-

説明

PNU-96391, also known as OSU-6162, is a dopamine D2 antagonist and a 5-HT2A partial agonist potentially for the treatment of chronic

作用機序

Target of Action

OSU-6162, also known as PNU-96391, PNU 96391A, OSU6162, (-)-OSU, or Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . These receptors play crucial roles in mediating the behavioral effects of OSU-6162 .

Mode of Action

OSU-6162 interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine . Both enantiomers of OSU-6162 show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity .

Biochemical Pathways

OSU-6162 affects the dopaminergic and serotonergic pathways in the brain. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes . This increase is associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration .

Pharmacokinetics

Its high affinity for the sigma1r receptor suggests that it may have good bioavailability .

Result of Action

OSU-6162 has shown antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies . It has been found to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson’s disease . Furthermore, it has been shown to antagonize the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson’s disease .

Action Environment

The action of OSU-6162 can be influenced by environmental factors. For instance, it has been observed to stimulate locomotor activity in ‘low activity’ animals and inhibit locomotor activity in ‘high activity’ animals . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment and the state of the organism .

生化学分析

Biochemical Properties

OSU-6162 interacts with several enzymes and proteins. It has a high affinity for the Sigma1R , a cytoplasmic chaperone found in the endoplasmic reticulum . It also interacts with dopamine D2 receptors and 5-HT2A receptors . The compound can increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Cellular Effects

OSU-6162 has significant effects on various types of cells and cellular processes. It has been shown to modulate the effects of cocaine self-administration . In behavioral studies, OSU-6162 did not significantly change the number of active lever pressing and cocaine infusions . A trend to reduce cocaine readouts was found after 3 days of treatment .

Molecular Mechanism

OSU-6162 exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that OSU-6162 may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Temporal Effects in Laboratory Settings

The effects of OSU-6162 change over time in laboratory settings. For instance, a trend to reduce cocaine readouts was found after 3 days of treatment with OSU-6162 .

Dosage Effects in Animal Models

The effects of OSU-6162 vary with different dosages in animal models. Both enantiomers of OSU-6162 had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .

Metabolic Pathways

It is known that OSU-6162 interacts with dopamine D2 receptors and 5-HT2A receptors , suggesting that it may be involved in dopamine and serotonin metabolism.

Transport and Distribution

It is known that OSU-6162 has a high affinity for the Sigma1R , suggesting that it may be transported to the endoplasmic reticulum where Sigma1R is located .

Subcellular Localization

Given its high affinity for the Sigma1R , which is a cytoplasmic chaperone found in the endoplasmic reticulum , it is likely that OSU-6162 is localized to the endoplasmic reticulum.

生物活性

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, also known as OSU6162 or pridopidine, is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative disorders such as Huntington's disease (HD). This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₁O₂S

- Molecular Weight : Approximately 293.41 g/mol

The compound features a piperidine ring substituted with a propyl group and a methylsulfonylphenyl moiety. Its unique structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.

Piperidine derivatives have been studied for their interactions with various neurotransmitter receptors, particularly dopamine receptors. OSU6162 is classified as a dopamine stabilizer , exhibiting the following characteristics:

- Dopamine D2/D3 Receptor Interaction : The compound shows moderate affinity for D2/D3 receptors with low intrinsic activity. This allows it to stabilize dopamine-related behaviors depending on the baseline motor activity level—stimulating behavior at low levels and inhibiting at high levels .

- Sigma-1 Receptor Modulation : There is evidence suggesting that OSU6162 may interact with sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.

Biological Activity Overview

The biological activities of Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the potential of OSU6162 in clinical settings:

- Huntington's Disease Trials : A multicenter trial assessed the efficacy of pridopidine in improving voluntary motor symptoms in HD patients. Although primary endpoints were not met, secondary endpoints showed statistically significant improvements in voluntary movement quality and speed .

- Pharmacokinetics Studies : Research utilizing stable isotope methodology evaluated the pharmacokinetics of OSU6162, demonstrating its effects on dopamine synthesis and turnover in vivo .

- Comparative Analysis with Other Compounds : Studies comparing OSU6162 with other piperidine derivatives have shown that its unique sulfonamide functionality enhances its pharmacological profile compared to simpler piperidine structures or derivatives lacking similar substituents .

科学的研究の応用

Biological Activities

Research has highlighted various biological activities associated with Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, including:

- Antimicrobial Activity : Studies indicate that compounds with sulfonamide functionalities exhibit enhanced antimicrobial properties. In vitro assays have shown effectiveness against bacterial strains such as Salmonella typhi and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting its role as an anticancer agent .

- Enzyme Inhibition : Piperidine derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is particularly relevant in developing treatments for neurodegenerative diseases like Alzheimer’s and conditions like urinary tract infections .

Pharmacological Applications

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- has shown promise in various therapeutic areas:

- Neurological Disorders : The compound acts as a modulator of dopamine neurotransmission and may be beneficial in treating disorders such as Parkinson's disease and schizophrenia .

- Antimicrobial Treatments : Its enhanced activity against specific bacterial strains positions it as a candidate for developing new antibiotics or adjunct therapies .

- Cancer Therapy : The ability to induce apoptosis in cancer cells opens avenues for its use in chemotherapy regimens .

Case Studies

-

Antimicrobial Evaluation :

- A study assessed a series of piperidine derivatives, revealing that those incorporating the sulfonamide group demonstrated significantly improved antimicrobial activity compared to their non-sulfonamide counterparts. For instance, the compound showed an IC50 value indicating strong inhibition against Staphylococcus aureus .

- Anticancer Mechanism :

- Safety Profile :

特性

IUPAC Name |

3-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVBVBMMNFIXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932921 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146798-66-5 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OSU6162 interact with the dopamine system?

A1: OSU6162 acts as a monoamine stabilizer, specifically influencing dopamine activity in a context-dependent manner. [] In situations with low dopamine levels, it can enhance dopaminergic signaling, while in the presence of high dopamine levels, it can attenuate dopaminergic activity. [] This unique characteristic allows it to potentially address dopaminergic dysregulation associated with various disorders.

Q2: What is the significance of dopamine dysregulation in alcohol use disorder and binge-eating disorder?

A2: The dopamine system plays a crucial role in reward processing, motivation, and impulse control. Long-term alcohol consumption has been shown to downregulate dopamine levels and alter dopamine receptor expression in brain regions associated with reward, leading to increased craving and difficulty controlling alcohol intake. [] Similarly, binge-eating disorder is associated with dysregulated dopamine signaling, contributing to excessive food intake and difficulty controlling eating behaviors. []

Q3: How does OSU6162 impact dopamine levels in the context of long-term alcohol consumption?

A3: Research has shown that long-term alcohol drinking leads to a downregulation of dopamine levels in the nucleus accumbens (NAc), a brain region crucial for reward and motivation. [] OSU6162 effectively counteracts this alcohol-induced downregulation by increasing dopamine levels in the NAc, potentially normalizing dopaminergic activity. []

Q4: Beyond dopamine, does OSU6162 interact with other neurotransmitter systems?

A4: Yes, OSU6162 also exhibits partial agonism at the serotonin 5-HT2A receptor. This interaction, in conjunction with its effects on dopamine, is believed to contribute to its ability to reduce voluntary alcohol intake in long-term drinking rats. []

Q5: How does OSU6162 impact binge-like eating behaviors?

A5: OSU6162 has demonstrated promising effects in reducing binge-like eating and cue-controlled seeking of palatable food in rat models. [] Specifically, it has been shown to reduce food seeking behaviors when infused directly into the nucleus accumbens core. [] This suggests that its influence on the reward circuitry may underlie its potential as a treatment for binge-eating disorder.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。